molecular formula C21H44NO7P B1649357 1-Palmitoyl-sn-glycero-3-phosphoethanolamine CAS No. 53862-35-4

1-Palmitoyl-sn-glycero-3-phosphoethanolamine

Cat. No. B1649357
CAS RN: 53862-35-4
M. Wt: 453.5
InChI Key: YVYMBNSKXOXSKW-HXUWFJFHSA-N
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Description

1-Palmitoyl-sn-glycero-3-phosphoethanolamine (PE) is a phospholipid, a major component of cell membranes. It is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) respectively .


Synthesis Analysis

The synthesis of glycerophosphoethanolamine in mammals may follow different pathways. The major pathways are the GPSer decarboxylation pathway (active on mitochondrial inner membranes) and the CDP-ethanolamine pathway (also named Kennedy pathway), in which GPEtn is synthesized analogous to GPCho in three steps .


Molecular Structure Analysis

The molecular structure of 1-Palmitoyl-sn-glycero-3-phosphoethanolamine consists of a glycerol backbone esterified at positions 1 and 2 with palmitic acid (C16:0) and oleic acid (C18:1), respectively .


Chemical Reactions Analysis

Glycerophosphoethanolamine is an important precursor for glycerophosphocholine via the PEMT (phosphatidylethanolamine N -methyltransferase) pathway, in which GPEtn is methylated three times to yield GPCho .


Physical And Chemical Properties Analysis

1-Palmitoyl-sn-glycero-3-phosphoethanolamine has a molecular weight of 453.55 g/mol . It is a solid at room temperature and is sparingly soluble in chloroform, DMF, and DMSO .

Safety And Hazards

The safety data sheet for a similar compound, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, indicates that it may cause eye irritation, skin irritation, and may be harmful if inhaled .

Future Directions

Research on phospholipids like 1-Palmitoyl-sn-glycero-3-phosphoethanolamine is ongoing, with studies investigating their role in inflammation, proliferation, apoptosis in cultured vascular smooth muscle cells and macrophages . They are also being used in systems mimicking the cell membrane such as Nanodiscs .

properties

IUPAC Name

2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22/h20,23H,2-19,22H2,1H3,(H,25,26)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYMBNSKXOXSKW-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPE(16:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011503
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Palmitoyl-sn-glycero-3-phosphoethanolamine

CAS RN

53862-35-4
Record name LysoPE(16:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011503
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
RL Wykle, WF Kraemer, JM Schremmer - Biochimica et Biophysica Acta …, 1980 - Elsevier
… to inhibit the hydrolysis of acyl chains from the acyl-linked compounds (1-palmitoyl-sn-glycero-3-phosphocholine and 1-palmitoyl-sn-glycero-3-phosphoethanolamine) and were treated …
Number of citations: 0 www.sciencedirect.com
V Castelletto, RH Barnes, KA Karatzas… - Langmuir, 2018 - ACS Publications
… Anionic 2-oleoyl-1-palmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt/2-oleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine (POPG/POPE) vesicles and zwitterionic 1,2-…
Number of citations: 0 pubs.acs.org
D Zakim, M Cantor, H Eibl - Journal of Biological Chemistry, 1988 - Elsevier
… 4 in open circles show the effect of 1-palmitoyl-sn-glycero-3phosphoethanolamine in a micellar phase on the activity of GT,,. Micelles of this lipid caused a significant activation of pure, …
Number of citations: 0 www.sciencedirect.com
P Varandas, AJA Cobb, MA Segundo… - Scientific …, 2023 - publicacoes.cespu.pt
… rosamine containing a (2-iodoacetyl)piperazin-1-yl moiety (RosPi) that would allow the bioconjugation with the amino group of 2-oleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine (…
Number of citations: 0 publicacoes.cespu.pt
AEA Thumser, DC Wilton - Biochemical journal, 1995 - portlandpress.com
… with liver FABP, the binding of natural lysophospholipids and two fluorescent analogues, N-(5-dimethylaminonaphthalenesulphonyl)-1-palmitoyl-sn-glycero-3- phosphoethanolamine (…
Number of citations: 0 portlandpress.com
H Sugimoto, S Yamashita - Biochimica et Biophysica Acta (BBA)-Molecular …, 1999 - Elsevier
Rat liver 60-kDa lysophospholipase-transacylase catalyzes not only the hydrolysis of 1-acyl-sn-glycero-3-phosphocholine, but also the transfer of its acyl chain to a second molecule of 1…
Number of citations: 0 www.sciencedirect.com
JT Lin, KM Lew, JM Chen, TA McKeon - Journal of Chromatography A, 2000 - Elsevier
We have developed a gradient reversed-phase C 8 high-performance liquid chromatography method for the separation of molecular species of phosphatidylethanolamines (PEs) and …
Number of citations: 0 www.sciencedirect.com
S Wagner, E Richling - Chromatographia, 2010 - Springer
… Palmitoyl-sphingomyelin (SM) from egg yolk, 1-palmitoyl-2-linoleyl-sn-glycero-3-phosphoinositol (PI) from soy bean and 1-palmitoyl-sn-glycero-3-phosphoethanolamine (LPE) from egg …
Number of citations: 0 link.springer.com
CJC Edwards-Gayle, V Castelletto… - ACS applied bio …, 2019 - ACS Publications
… ] and mixtures (POPG/POPE) [POPG: 2-oleoyl-1-palmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt, POPE: 2-oleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine] …
Number of citations: 0 pubs.acs.org
PAMM Varandas, R Belinha, SS Marques, AJA Cobb… - Dyes and …, 2023 - Elsevier
… The aim of the present work was to explore the use of POPE-COUM probe, a 2-oleoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine labelled with 3-carboxycoumarin, to report the …
Number of citations: 0 www.sciencedirect.com

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